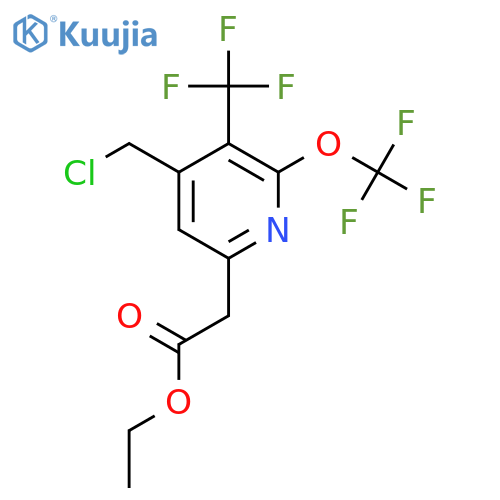Cas no 1806758-92-8 (Ethyl 4-(chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)

1806758-92-8 structure
商品名:Ethyl 4-(chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate
CAS番号:1806758-92-8
MF:C12H10ClF6NO3
メガワット:365.656123638153
CID:4846848
Ethyl 4-(chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate
-
- インチ: 1S/C12H10ClF6NO3/c1-2-22-8(21)4-7-3-6(5-13)9(11(14,15)16)10(20-7)23-12(17,18)19/h3H,2,4-5H2,1H3
- InChIKey: ROGBKMNHLFTQGB-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(CC(=O)OCC)=NC(=C1C(F)(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 403
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 48.4
Ethyl 4-(chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029077626-1g |
Ethyl 4-(chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate |
1806758-92-8 | 97% | 1g |
$1,490.00 | 2022-03-31 |
Ethyl 4-(chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate 関連文献
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
1806758-92-8 (Ethyl 4-(chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate) 関連製品
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
